Product packaging for 7-But-2-ynyl-3-methylpurine-2,6-dione(Cat. No.:CAS No. 586408-08-4)

7-But-2-ynyl-3-methylpurine-2,6-dione

Cat. No.: B3329369
CAS No.: 586408-08-4
M. Wt: 218.21 g/mol
InChI Key: CPLWLMDNRLTZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-But-2-ynyl-3-methylpurine-2,6-dione has emerged as a noteworthy compound, primarily recognized for its role as a key intermediate in the synthesis of advanced therapeutic agents. pharmaffiliates.comveeprho.comsimsonpharma.comsynzeal.compharmaffiliates.com Its structural framework is a testament to the enduring utility of purine (B94841) and xanthine (B1682287) scaffolds in drug design.

This compound is chemically classified as a xanthine derivative. Xanthine, or 3,7-dihydropurine-2,6-dione, is a purine base found in most biological tissues and fluids. wikipedia.org The core of this compound is this xanthine structure, which consists of a fused pyrimidine (B1678525) and imidazole (B134444) ring system. wikipedia.org

The xanthine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. veeprho.combiointerfaceresearch.com Naturally occurring methylxanthines like caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246) are well-known for their physiological effects, including acting as stimulants and bronchodilators. wikipedia.orgrxlist.com These natural products have inspired chemists to explore the synthetic space around the xanthine nucleus, leading to the development of numerous derivatives with diverse pharmacological applications. biointerfaceresearch.com The modification of the xanthine scaffold at its various positions (N1, N3, N7, and C8) has been a fruitful strategy for tuning the biological activity of the resulting molecules. simsonpharma.comnih.gov

The history of purine-based structures in therapeutic discovery is rich and impactful. Purine analogs, which are molecules that mimic the structure of natural purines, have been a cornerstone of chemotherapy and immunosuppression for decades. By interfering with nucleic acid synthesis, these compounds can halt the proliferation of rapidly dividing cells, such as cancer cells or activated immune cells.

A landmark example is the development of 6-mercaptopurine (B1684380) (6-MP) and its prodrug azathioprine. These thiopurines function as antimetabolites and have been instrumental in the treatment of leukemia and in preventing organ transplant rejection. drugbank.com Another important class of purine analogs includes antiviral agents like acyclovir (B1169) and ganciclovir, which demonstrate the versatility of the purine scaffold in targeting different disease areas. The development of these early purine analogs laid the groundwork for understanding the structure-activity relationships that govern their biological effects and paved the way for the design of more sophisticated and selective agents.

The fundamental significance of the this compound core lies in its specific combination of structural features, which have proven to be highly advantageous in the design of modern enzyme inhibitors. This particular compound is a well-documented intermediate in the synthesis of Linagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. simsonpharma.comnih.gov

The strategic placement of substituents on the xanthine core is critical to its function. The methyl group at the N3 position and, most notably, the but-2-ynyl group at the N7 position are key modifications. Structure-activity relationship studies on xanthine derivatives have shown that substitutions at the N7 position can significantly influence their pharmacological profile. nih.gov The but-2-ynyl group, in particular, is a small, rigid, and lipophilic moiety that can effectively occupy specific hydrophobic pockets within an enzyme's active site, thereby enhancing binding affinity and selectivity. This is exemplified in the case of Linagliptin, where the but-2-ynyl group contributes to its high potency and long duration of action. nih.govnih.gov

The following table summarizes the key structural features of this compound and their general significance in the context of medicinal chemistry.

FeatureDescriptionSignificance in Medicinal Chemistry
Purine-2,6-dione (B11924001) (Xanthine) Core A bicyclic heterocyclic scaffold composed of fused pyrimidine and imidazole rings.A privileged scaffold providing a rigid framework for orienting substituents and engaging in hydrogen bonding interactions with biological targets.
Methyl Group at N3 A small alkyl substituent on one of the nitrogen atoms of the pyrimidine ring.Can influence solubility and metabolic stability, and fine-tune interactions with the target protein.
But-2-ynyl Group at N7 An alkyne-containing substituent on a nitrogen atom of the imidazole ring.Provides a rigid and hydrophobic element that can exploit specific binding pockets in enzymes, leading to enhanced potency and selectivity.

The exploration of the xanthine scaffold, informed by decades of research into purine analogs, has culminated in the design of highly optimized molecules like those derived from the this compound core. This underscores the power of iterative drug design, where historical knowledge is leveraged to create novel chemical entities with superior therapeutic properties. The following table presents data on various xanthine derivatives, illustrating the impact of substitutions on their biological activity.

CompoundSubstitution PatternObserved Biological ActivityReference
Theophylline 1,3-dimethylxanthineBronchodilator, phosphodiesterase inhibitor wikipedia.org
Butylxanthine N3-butyl substitutionPotent inhibitor of cAMP phosphodiesterase nih.govresearchgate.net
1-(2'-ethoxyethyl)-3-propylxanthine N1 and N3 substitutionsPotent and continuous bronchodilatory effect nih.gov
Linagliptin Derived from this compoundPotent and selective DPP-4 inhibitor nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4O2 B3329369 7-But-2-ynyl-3-methylpurine-2,6-dione CAS No. 586408-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-but-2-ynyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-3-4-5-14-6-11-8-7(14)9(15)12-10(16)13(8)2/h6H,5H2,1-2H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLWLMDNRLTZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=NC2=C1C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations of 7 but 2 Ynyl 3 Methylpurine 2,6 Dione

De Novo Synthesis and Route Optimization of the Core Compound

The synthesis of the core compound, 7-(but-2-yn-1-yl)-3-methylxanthine, is not typically a single de novo process but rather a strategic assembly starting from a pre-formed, substituted purine (B94841) precursor. The nomenclature of methylxanthines is determined by the positions of methyl groups on the purine ring, which significantly influence their chemical properties and reactivity. mdpi.com Chemical synthesis routes are often complex, requiring careful control of reaction conditions to achieve the desired substitution pattern. nih.govnih.gov

Alkylation is a fundamental strategy for functionalizing the nitrogen atoms of the purine ring. mdpi.com In xanthine (B1682287) derivatives, the acidity of the N-H protons generally follows the order N3 ≥ N7 > N1, guiding the regioselectivity of alkylation. nih.gov To synthesize the target compound, a common route starts with 3-methylxanthine (B41622), where the most acidic N3 position is already blocked by a methyl group. This directs subsequent alkylation to the N7 position.

A key intermediate, 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, is synthesized via the alkylation of 8-bromo-3-methylxanthine. chemicalbook.comnih.gov The reaction involves treating 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with an alkylating agent like 1-bromo-2-butyne (B41608) in the presence of a base. chemicalbook.com This selective N7-alkylation is a critical step in building the core structure. Other alkylation techniques for xanthines include the use of reagents like ethyl tosylate or diethyl sulfate (B86663) under heating, which can be used for quaternization at the N9 position. nih.gov

Table 1: Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione chemicalbook.com
Starting MaterialReagentsSolventConditionsYield
8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione1-bromo-2-butyne, Sodium carbonateAcetone40°C, 4 hours98%

To enable further derivatization, the purine core is often functionalized with a halogen, typically at the C-8 position. This position is susceptible to electrophilic substitution. The synthesis of the aforementioned alkylation precursor requires the bromination of 3-methylxanthine to produce 8-bromo-3-methylxanthine. chemicalbook.com This halogenated xanthine is a versatile intermediate, as the bromine atom can later be displaced or used as a handle in cross-coupling reactions to introduce a wide variety of substituents.

Multicomponent reactions (MCRs) offer an efficient route to complex heterocyclic structures by combining three or more reactants in a single step. beilstein-journals.org While a direct MCR for the 7-but-2-ynyl-3-methylpurine-2,6-dione core is not commonly cited, the principles are applied in the synthesis of related purine derivatives. The classical Traube purine synthesis, which involves the condensation of a 5,6-diaminopyrimidine with a one-carbon unit source like formic acid, is a foundational two-component approach. nih.govchemicalbook.com

More advanced MCRs, such as the A³-coupling (alkyne-aldehyde-amine), have been effectively used in the derivatization of xanthine scaffolds. mdpi.com For instance, an 8-ethynyl-substituted caffeine (B1668208) can react with formaldehyde (B43269) and a secondary amine in a copper-catalyzed one-pot reaction to generate propargylamine (B41283) derivatives, showcasing the power of MCRs in rapidly building molecular complexity on the purine core. mdpi.com

Derivatization Strategies and Scaffold Modification

The this compound scaffold, particularly its 8-bromo variant, is a platform for extensive modification. china-sinoway.com These derivatizations are crucial for developing compounds with specific biological activities, such as the DPP-4 inhibitor Linagliptin. researchgate.netresearchgate.netnih.gov

The C-8 bromine atom is a key functional group for introducing new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. libretexts.orgyoutube.com This reaction is highly applicable to 8-bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione. nih.govsigmaaldrich.com It typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions. organic-chemistry.org This strategy allows for the introduction of a second alkynyl group at the C-8 position, creating a diverse range of di-alkyne substituted purines. mdpi.com Copper-free Sonogashira protocols have also been developed to prevent the unwanted dimerization of alkynes. thalesnano.com

Heck Coupling: For alkenylation, the Heck reaction provides a complementary method to introduce alkene moieties at the C-8 position by coupling the 8-bromo intermediate with an alkene in the presence of a palladium catalyst.

The synthesis of highly complex derivatives often involves sequential functionalization at multiple sites on the purine ring. The synthesis of Linagliptin from 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a prime example, involving modifications at both the N-1 and C-8 positions. nih.govnih.gov

N-1 Alkylation: The N-1 position of the 8-bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione intermediate can be alkylated. For example, reaction with 2-(chloromethyl)-4-methylquinazoline (B46745) in the presence of a base yields 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione. nih.govchemicalbook.comlgcstandards.comalfa-chemistry.com This step adds a significant, complex substituent to the purine nucleus.

C-8 Amination: The bromine atom at the C-8 position can be substituted with various nitrogen nucleophiles. This is the final key step in the synthesis of Linagliptin, where the N-1 substituted 8-bromo intermediate is reacted with (R)-3-aminopiperidine. researchgate.netresearchgate.net This nucleophilic aromatic substitution reaction displaces the bromide and introduces the aminopiperidinyl group, completing the synthesis of the complex target molecule, (R)-8-(3-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-purine-2,6-dione. researchgate.netnih.govnih.gov

Table 2: Key Derivatization Reactions of the Xanthine Scaffold
Reaction TypeStarting MaterialKey ReagentsPosition ModifiedProduct TypeReference
N-1 Alkylation8-bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione2-(chloromethyl)-4-methylquinazoline, BaseN-1N-1-substituted 8-bromoxanthine nih.gov, chemicalbook.com
C-8 Amination8-bromo-7-(but-2-ynyl)-3-methyl-1-(substituted)purine-2,6-dione(R)-3-aminopiperidineC-88-amino-substituted xanthine (Linagliptin) researchgate.net, researchgate.net
C-8 Alkynylation (Sonogashira)8-bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dioneTerminal alkyne, Pd catalyst, Cu(I) cocatalystC-88-alkynyl-substituted xanthine mdpi.com, wikipedia.org

Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues from the achiral this compound scaffold is a critical aspect of its application in medicinal chemistry. The primary strategy for inducing chirality involves the reaction of a derivatized purine core with a chiral building block. A prominent example is the synthesis of Linagliptin, a potent DPP-4 inhibitor, where the stereochemistry is introduced through the coupling with a specific enantiomer of an aminopiperidine derivative. nih.govnih.gov

The synthesis typically begins with an 8-halogenated derivative of the purine core. For instance, 7-but-2-ynyl-8-chloro-3-methyl-l-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine- 2,6-dione is reacted with (R)-3-aminopiperidine dihydrochloride. google.com This reaction is a nucleophilic aromatic substitution where the amino group of the chiral piperidine (B6355638) displaces the halogen at the C8 position of the purine ring. The use of the specific (R)-enantiomer of the aminopiperidine ensures the formation of the desired stereoisomer of the final product. google.com The reaction is typically carried out in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to facilitate the substitution. google.com

The table below outlines a representative stereoselective coupling reaction.

Table 1: Stereoselective Synthesis of a Chiral Analogue

Reactant 1 Reactant 2 Base Solvent Temperature Product
7-but-2-ynyl-8-chloro-3-methyl-l-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (R)-3-aminopiperidine dihydrochloride Sodium Bicarbonate NMP 90 °C Linagliptin google.com

This method highlights a common and effective strategy in asymmetric synthesis: the use of a chiral pool starting material to direct the stereochemical outcome of the final molecule. The principles of stereodivergent synthesis, which can allow for the creation of different stereoisomers by modifying reaction conditions or auxiliaries, are also an area of active research in organic chemistry. nih.gov

Click Chemistry Applications for Functionalization

The presence of the but-2-ynyl group, which features a terminal alkyne, makes this compound and its derivatives ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provides a highly efficient and versatile method for forming 1,4-disubstituted 1,2,3-triazole rings. nih.gov

This functionalization pathway allows for the covalent linking of the purine scaffold to a vast array of molecules, provided they can be converted into an organic azide (B81097). The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for generating libraries of complex molecules for biological screening or materials science. nih.gov Propargylated nucleobases are recognized as versatile building blocks for synthesizing biologically relevant 1,2,3-triazoles. nih.gov

While specific examples of click reactions on this compound itself are not detailed in seminal literature, the general applicability is clear. The process would involve reacting the alkyne-containing purine with a selected organic azide (R-N₃) in the presence of a copper(I) catalyst to yield the corresponding triazole-functionalized purine derivative.

Table 2: Generalized Scheme for Click Chemistry Functionalization

Reactant 1 Reactant 2 Catalyst Product

This methodology opens avenues for attaching probes, polymers, or other pharmacophores to the purine core, significantly expanding its chemical diversity and potential applications.

Mechanistic Investigations of Reaction Pathways for Compound Derivatization

The primary pathway for the derivatization of the this compound core involves nucleophilic aromatic substitution (SNAr) at the C8 position of the purine ring. For this to occur, the C8 position must first be activated with a good leaving group, typically a halogen like bromine or chlorine. google.comnih.gov

The mechanism proceeds as follows:

Activation : The purine core is halogenated at the C8 position, for instance, using N-chlorosuccinimide (NCS) to introduce a chlorine atom. google.com This step is crucial as it renders the C8 carbon electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack : An incoming nucleophile, such as the amino group of (R)-3-aminopiperidine, attacks the electron-deficient C8 carbon. google.com

Intermediate Formation : This attack leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the charge is delocalized over the purine ring system.

Leaving Group Departure : The complex rearomatizes by expelling the halide ion (e.g., Cl⁻ or Br⁻), resulting in the formation of the final C-N bond and the substituted product. google.comnih.gov

The reaction is facilitated by the electron-withdrawing nature of the purine ring's nitrogen atoms and carbonyl groups, which stabilize the intermediate complex. The use of a base, such as sodium carbonate or diisopropylethylamine, is often required to neutralize the acid generated during the reaction, particularly if the nucleophile is used as a salt (e.g., dihydrochloride). google.comnih.gov

Sustainable and Green Chemistry Approaches in Synthetic Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. msu.edu An analysis of the reported syntheses involving this compound and its derivatives reveals areas where greener practices could be implemented.

A significant concern is the choice of solvents. Many procedures utilize solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), toluene, and dichloromethane (B109758) (DCM). google.comnih.gov These solvents are flagged as hazardous or problematic from a green chemistry perspective. msu.edu For instance, DMF and NMP are high-boiling polar aprotic solvents that are difficult to remove and have associated reproductive toxicity concerns. Dichloromethane is a halogenated solvent with environmental and health risks. msu.edu

Potential improvements based on green chemistry principles include:

Safer Solvents : Replacing hazardous solvents with greener alternatives. For example, cyrene or dimethyl carbonate could potentially replace DMF and NMP, while ethyl acetate (B1210297) is a much greener alternative to DCM for extractions. msu.edu

Energy Efficiency : Many of the synthetic steps require high temperatures (e.g., 90-110 °C), consuming significant energy. google.com The development of more active catalytic systems that allow for lower reaction temperatures would be a substantial improvement.

Atom Economy : Evaluating reactions based on how many atoms from the reactants are incorporated into the final product. Processes could be redesigned to minimize the formation of byproducts.

Table 3: Comparison of Solvents Used in Synthesis with Greener Alternatives

Solvent Used in Literature Classification/Concern Potential Green Alternative(s)
N-methyl-2-pyrrolidone (NMP) Hazardous msu.edu Cyrene, Dimethyl Carbonate (DMC) msu.edu
N,N-Dimethylformamide (DMF) Hazardous msu.edu Cyrene, Dimethyl Sulfoxide (DMSO) (problematic alternative) msu.edu
Dichloromethane (DCM) Undesirable msu.edu Ethyl Acetate (EtOAc), 2-Methyltetrahydrofuran (2-MeTHF) msu.edu

Adopting these greener approaches can lead to safer, more efficient, and more sustainable manufacturing processes for derivatives of this compound.

Iii. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 but 2 Ynyl 3 Methylpurine 2,6 Dione Derivatives

Rational Design Principles for Analogue Libraries

The design of analogue libraries based on the 7-But-2-ynyl-3-methylpurine-2,6-dione core is guided by a deep understanding of the target enzyme's active site. For DPP-4, the active site is characterized by several key subsites (S1, S2, S1', S2') that accommodate different parts of the inhibitor molecule. The rational design of inhibitors involves strategically placing functional groups to interact favorably with these subsites.

The xanthine (B1682287) core of this compound is designed to occupy a central position within the active site, forming key interactions with the surrounding amino acid residues. The but-2-ynyl group at the N7 position is a critical feature, extending into a hydrophobic region of the active site. The design of analogue libraries often involves a "scaffold-based" approach, where the core xanthine structure is retained while peripheral substituents are systematically varied. This allows for a comprehensive exploration of the chemical space around the core and the identification of optimal interactions with the target.

Pharmacophore hybridization is another key design principle, where structural motifs from different known inhibitors are combined to create novel molecules with improved properties. For instance, combining the xanthine scaffold with features from other classes of DPP-4 inhibitors has led to the development of highly potent compounds.

Quantitative and Qualitative Analysis of Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of various substituents. Both quantitative structure-activity relationship (QSAR) and qualitative SAR studies have been instrumental in elucidating these effects.

The but-2-ynyl side chain at the N7 position plays a crucial role in the potency and selectivity of these compounds. The triple bond of the alkyne introduces rigidity and a specific linear geometry that is favorable for binding to a hydrophobic pocket within the enzyme's active site.

Modifications to this side chain have a significant impact on biological activity. For example, altering the length of the alkyne chain can affect the positioning of the terminal methyl group within the hydrophobic pocket, thereby influencing binding affinity. Replacement of the alkyne with an alkene can introduce geometric isomers (cis/trans), which may have different binding affinities due to their distinct spatial arrangements. Saturation of the side chain to an alkyl group generally leads to a decrease in potency, highlighting the importance of the unsaturation for optimal interaction.

Table 1: Influence of N7-Side Chain Modifications on DPP-4 Inhibition
N7-Side ChainRelative PotencyRationale for Activity Change
But-2-ynylHighOptimal length and rigidity for hydrophobic pocket interaction.
Pent-2-ynylModerateIncreased length may lead to suboptimal positioning in the pocket.
PropargylModerate-LowShorter chain may not fully occupy the hydrophobic pocket.
But-2-enyl (trans)ModerateSlightly altered geometry compared to the alkyne, affecting fit.
But-2-enyl (cis)LowSteric clashes due to the bent geometry.
ButylLowIncreased flexibility and loss of favorable pi-system interactions.

The purine-2,6-dione (B11924001) scaffold provides a relatively rigid platform, which is advantageous for pre-organizing the substituents in a conformation that is favorable for binding. This conformational constraint reduces the entropic penalty upon binding, contributing to higher affinity.

Stereochemistry is a critical factor in the biological activity of this compound derivatives, particularly when chiral centers are introduced, most commonly at the C8 position. The active site of DPP-4 is chiral, and as a result, enantiomers of an inhibitor can exhibit significantly different binding affinities and potencies.

For example, in derivatives where an aminopiperidine ring is attached at the C8 position, the (R)-enantiomer has been shown to be significantly more potent than the (S)-enantiomer. This is because the amino group of the (R)-enantiomer can form a key salt bridge interaction with a glutamic acid residue in the S2 subsite of the enzyme, while the piperidine (B6355638) ring itself occupies the S1 pocket. The incorrect stereochemistry in the (S)-enantiomer leads to a suboptimal orientation of the amino group, preventing this crucial interaction and resulting in a dramatic loss of activity.

Table 2: Stereochemical Influence on DPP-4 Inhibition at the C8-Position
C8-SubstituentStereochemistryRelative PotencyKey Interaction
(3-amino)piperidin-1-yl(R)HighSalt bridge with Glu205/Glu206 in the S2 subsite.
(S)LowSuboptimal orientation of the amino group.

Modulation of Target Selectivity and Potency through Structural Diversification

Structural diversification of the this compound scaffold is a powerful strategy for modulating both potency and selectivity. By systematically modifying different positions of the xanthine ring, it is possible to fine-tune the interactions with the target enzyme and minimize off-target effects.

N1-Substitution: The N1 position of the purine (B94841) ring can be substituted with various groups to interact with the S2' subsite of DPP-4. Large, hydrophobic groups, such as a (4-methyl-quinazolin-2-yl)methyl group, have been found to significantly enhance potency by forming favorable interactions in this region.

N3-Substitution: The N3 position is typically substituted with a small alkyl group, such as methyl, which appears to be optimal for fitting within the active site.

C8-Substitution: As discussed, the C8 position is a key point for introducing substituents that interact with the S1 and S2 subsites. The nature of the substituent at this position is a major determinant of both potency and selectivity against other related proteases like DPP-8 and DPP-9.

Through this systematic structural diversification, researchers have been able to develop derivatives of this compound with sub-nanomolar potency against DPP-4 and high selectivity over other dipeptidyl peptidases. This highlights the power of medicinal chemistry in optimizing a lead scaffold into a highly effective and selective therapeutic agent.

Iv. Pre Clinical Pharmacological Investigations of 7 but 2 Ynyl 3 Methylpurine 2,6 Dione Derived Compounds

In Vitro Biochemical and Cellular Assays for Biological Target Engagement

In vitro studies are fundamental to understanding the mechanism of action, potency, and selectivity of new chemical entities. For derivatives of 7-but-2-ynyl-3-methylpurine-2,6-dione, these assays have been crucial in establishing their profile as highly effective inhibitors of a key enzyme in glucose homeostasis.

A significant body of research has centered on a prominent derivative, known as BI 1356 (Linagliptin), which incorporates the this compound scaffold. nih.govresearchgate.net Studies have demonstrated that BI 1356 is a potent and competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.net Kinetic analyses revealed that it reversibly binds to the catalytic site of the enzyme. nih.govnih.gov

The potency of BI 1356 has been quantified through its half-maximal inhibitory concentration (IC₅₀), which was determined to be approximately 1 nM. nih.govresearchgate.net Its dissociation constant (Ki), another measure of inhibitor potency, was also found to be 1 nM. nih.govresearchgate.net These values indicate a very high affinity for the DPP-4 enzyme. When compared to other DPP-4 inhibitors in the same in vitro assays, BI 1356 showed superior potency. nih.gov

Another derivative, identified as ER-319711, also demonstrated competitive inhibition of human DPP-IV with an IC₅₀ value of 0.089 µM. nih.gov

Table 1: In Vitro Potency of this compound Derivatives and Comparators Against DPP-4
CompoundIC₅₀ (nM)Mechanism of InhibitionReference
BI 1356 (Linagliptin)~1Competitive nih.govresearchgate.net
ER-31971189Competitive nih.gov
Sitagliptin19Competitive nih.gov
Alogliptin24Not specified nih.gov
Saxagliptin50Not specified nih.gov
Vildagliptin (B1682220)62Slow-binding nih.govnih.gov

The primary biological target for these xanthine (B1682287) derivatives is the enzyme DPP-4, rather than a traditional receptor. mdpi.com Their mechanism does not involve direct receptor activation but rather the potentiation of endogenous peptide hormones. By inhibiting DPP-4, these compounds prevent the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.gov The sustained levels of active GLP-1 can then lead to enhanced activation of its corresponding receptor, the GLP-1 receptor, which plays a critical role in pancreatic function and glucose control. researchgate.netnih.gov Therefore, the "receptor activation" is an indirect, downstream consequence of the compound's direct binding to and inhibition of the DPP-4 enzyme. nih.gov

Selectivity is a critical attribute for a therapeutic agent, ensuring that it primarily interacts with its intended target, thereby minimizing potential off-target effects. Derivatives of this compound have been rigorously tested for their selectivity.

BI 1356 (Linagliptin) demonstrated a high degree of selectivity for DPP-4. nih.gov It was found to be over 10,000-fold more selective for DPP-4 compared to the closely related enzymes DPP-8 and DPP-9. nih.gov Furthermore, its selectivity was also greater than 10,000-fold against other enzymes such as aminopeptidases N and P, prolyloligopeptidase, trypsin, plasmin, and thrombin. nih.gov Against fibroblast activation protein (FAP), another related serine protease, BI 1356 was 90-fold more selective for DPP-4. nih.gov

Similarly, the derivative ER-319711 showed high selectivity, with IC₅₀ values greater than 100 µM for both DPP-8 and DPP-9, in stark contrast to its nanomolar potency against DPP-4. nih.gov

Table 2: Selectivity Profile of BI 1356 (Linagliptin)
Off-Target EnzymeSelectivity (Fold-greater for DPP-4)Reference
DPP-8>10,000 nih.gov
DPP-9>10,000 nih.gov
Aminopeptidase N>10,000 nih.gov
Aminopeptidase P>10,000 nih.gov
Prolyloligopeptidase>10,000 nih.gov
Fibroblast Activation Protein (FAP)90 nih.gov

To confirm that the enzymatic inhibition observed in biochemical assays translates to a cellular context, cell-based functional assays were performed. The inhibitory activity of BI 1356 against DPP-4 was confirmed using extracts from Caco-2 cells, a human colon adenocarcinoma cell line that endogenously expresses the DPP-4 enzyme. nih.gov These experiments verified that the compound effectively engages its target in a more complex biological milieu, reinforcing the findings from purified enzyme assays. researchgate.net

In Vivo Efficacy Studies in Mechanistic Animal Models

Following successful in vitro characterization, the therapeutic potential of these compounds was evaluated in animal models that mimic human metabolic diseases.

The efficacy of this compound derivatives has been demonstrated in multiple rodent models of type 2 diabetes. nih.gov

In one key study, chronic administration of BI 1356 (Linagliptin) for one to two months was investigated in two different diabetic animal models: the Zucker diabetic fatty (ZDF) rat, a genetic model of obesity and diabetes, and a non-genetic mouse model where diabetes was induced by a combination of a high-fat diet and a low dose of streptozotocin. researchgate.netnih.gov In both models, treatment with BI 1356 resulted in a significant lowering of glycated hemoglobin (HbA1c), a key long-term marker of glycemic control. nih.gov This improvement in glycemic control across models of different etiologies suggests a broad therapeutic potential. researchgate.netnih.gov A sustained increase in the basal levels of active GLP-1 in the bloodstream was also observed following multiple doses. nih.gov

In oral glucose tolerance tests (OGTT) performed on Zucker fa/fa rats, the derivative ER-319711 reduced glucose excursion and was associated with significant increases in plasma insulin (B600854) and active GLP-1 levels. nih.gov In high-fat diet-fed mice, ER-319711 also demonstrated a dose-dependent improvement in glucose tolerance. nih.gov Further studies in C57BL/6J mice and Zucker fatty rats highlighted the longer duration of action of BI 1356 on glucose tolerance compared to other DPP-4 inhibitors like vildagliptin and sitagliptin. nih.gov

Investigation in Infectious Disease Models (e.g., Antimicrobial, Antiviral, Antitubercular)

Research into the therapeutic potential of purine-2,6-dione (B11924001) derivatives has extended into the realm of infectious diseases, with particular success in identifying compounds with antitubercular activity. While the core scaffold of this compound is being explored for various therapeutic targets, related purine (B94841) structures have demonstrated notable efficacy against Mycobacterium tuberculosis (Mtb).

A phenotypic screening of a library of small molecule purine derivatives identified 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a potent new class of antitubercular agents. nih.gov Structure-activity relationship (SAR) studies highlighted that the 7-(naphthalen-2-ylmethyl) substitution was critical for the antimycobacterial activity. nih.gov This finding suggests that the nature of the substituent at the N7-position of the purine ring is a key determinant of biological activity. Further modifications at positions 2 and 6 of the purine core were explored to optimize potency. nih.gov One of the lead compounds from this series, 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one, showed potent activity with a Minimum Inhibitory Concentration (MIC₉₉) of 4 μM against Mtb. nih.gov

The broader family of purine analogues and related heterocyclic systems has also been investigated for antimicrobial properties. Various derivatives of uracil, a core component of nucleic acids like purines, have been reported to exhibit activities including antimycobacterial, antitumor, and antiviral effects. mdpi.com For instance, studies on pyrazole-based heterocycles have revealed that certain compounds possess effective antibacterial and antifungal activity against tested strains. nih.gov Similarly, novel 2-thioxanthine (B146167) derivatives have been synthesized and screened for antimicrobial activity, with some compounds showing significant inhibitory effects against Staphylococcus aureus. mdpi.com

These findings collectively underscore the potential of the purine-2,6-dione scaffold and its bioisosteres as a foundational structure for the development of novel anti-infective agents.

Table 1: Antitubercular Activity of Selected Purine Derivative

CompoundTarget OrganismActivity (MIC₉₉)Source
2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-oneMycobacterium tuberculosis4 μM nih.gov

Exploration in Neuropharmacological Models (e.g., Acetylcholinesterase Inhibition, Neuroprotection)

Derivatives of the purine-2,6-dione scaffold have been extensively evaluated in neuropharmacological models, demonstrating potential for conditions like Alzheimer's disease and neuropsychiatric disorders. The primary focus has been on acetylcholinesterase (AChE) inhibition and interaction with serotonin (B10506) (5-HT) receptors.

The therapeutic strategy for Alzheimer's disease often involves enhancing cholinergic neurotransmission by inhibiting AChE, the enzyme that degrades the neurotransmitter acetylcholine (B1216132). nih.gov Research on xanthine derivatives, which share the purine-2,6-dione core, has yielded potent AChE inhibitors. nih.gov Studies on theophylline (B1681296) (1,3-dimethyl-7H-purine-2,6-dione) and theobromine (B1682246) (3,7-dimethyl-1H-purine-2,6-dione) derivatives revealed that substitution at the N-7 position of the xanthine scaffold is more effective for AChE inhibition than substitution at the N-1 position. nih.gov This highlights the importance of the N7-substituent, such as the but-2-ynyl group in the parent compound, for potential neuropharmacological activity.

In another line of research, derivatives of 1,3-dimethyl-purine-2,6-dione with arylalkyl or propynyl (B12738560) substituents at the 7-position were synthesized and evaluated for their affinity to 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors, which are implicated in the pathophysiology of depression and anxiety. researchgate.net A derivative featuring a 7-benzyl substituent and an 8-aminoalkylamino side chain emerged as a mixed 5-HT₁ₐ/5-HT₂ₐ/5-HT₇ receptor ligand with antidepressant and anxiolytic-like activity in animal models. researchgate.net This indicates that the 7-substituted purine-2,6-dione scaffold is a viable template for designing novel psychotropic agents.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of a Theophylline Hybrid

CompoundTarget EnzymeActivity (IC₅₀)Source
Theophylline hybrid linked to 2-(1-benzylpiperidin-4-yl)ethan-1-amineEeAChE (from Electrophorus electricus)2.5 μM nih.gov

Table 3: 5-HT Receptor Affinity of a Selected 7-Substituted Purine-2,6-dione Derivative

Compound5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₇ (Kᵢ, nM)Source
7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (Compound 21)141522 researchgate.net

Biomarker Evaluation and Pharmacodynamic Endpoints

The evaluation of biomarkers and pharmacodynamic endpoints is crucial for characterizing the biological effects of new chemical entities. For derivatives of this compound, this has been exemplified by the extensive studies on Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. researchgate.netnih.gov

In the context of Linagliptin's development for type 2 diabetes, the primary biomarker is the activity of the DPP-4 enzyme. researchgate.netnih.gov In vitro assays measuring the inhibition of DPP-4 activity (expressed as IC₅₀ values) are fundamental for determining compound potency. researchgate.net The pharmacodynamic effects are subsequently evaluated in vivo by measuring the extent and duration of DPP-4 inhibition in plasma after drug administration. nih.gov

Key pharmacodynamic endpoints are the physiological consequences of DPP-4 inhibition. These include the levels of glucagon-like peptide-1 (GLP-1) and insulin, which are regulated by DPP-4. nih.gov The ultimate pharmacodynamic outcome is the effect on glucose tolerance, often assessed through an oral glucose tolerance test (OGTT) in animal models. researchgate.net The duration of action on glucose tolerance is a critical parameter that distinguishes different DPP-4 inhibitors. nih.gov

For derivatives being investigated as anti-infectives, relevant pharmacodynamic indices relate the drug's exposure over time to its potency against the microorganism, which is typically the Minimum Inhibitory Concentration (MIC). nih.gov Common indices include the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC) and the percentage of time the free drug concentration remains above the MIC (%fT>MIC). nih.gov These PK/PD indices are essential for translating preclinical data to potential clinical efficacy.

Elucidation of Molecular Mechanisms of Action of Active Derivatives

Understanding the precise molecular mechanism of action is fundamental to drug development. For active derivatives of the this compound scaffold, several distinct mechanisms have been elucidated.

DPP-4 Inhibition: The derivative Linagliptin acts as a potent and competitive inhibitor of the DPP-4 enzyme. nih.gov It binds to the active site of the enzyme, preventing the degradation of its natural substrates, the incretin hormones GLP-1 and GIP. Kinetic studies have determined its inhibitor constant (Kᵢ) to be 1 nM and have characterized its slow dissociation rate (kₒff) from the enzyme, which contributes to its long duration of action. researchgate.netnih.gov Its high selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9 has also been established. nih.gov

Antitubercular Mechanism: For the 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine derivatives with antitubercular properties, the molecular target has been identified as decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). nih.gov DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall, making it a validated target for antitubercular drugs. Inhibition of this enzyme disrupts the formation of the cell wall, leading to bacterial death. nih.gov

Cholinesterase Inhibition: For derivatives designed as neuroprotective agents, the primary mechanism is the inhibition of acetylcholinesterase (AChE). nih.gov By binding to AChE, these compounds prevent the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission. Kinetic studies of some inhibitors have revealed a mixed-type inhibitory profile, suggesting they may bind to both the active site and peripheral sites of the enzyme. nih.gov

5-HT Receptor Binding: In the case of derivatives with psychotropic properties, the mechanism involves direct binding to specific serotonin (5-HT) receptors. researchgate.net Compounds have been identified that act as ligands at 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors, modulating serotonergic signaling pathways in the brain that are associated with mood and anxiety. researchgate.net

Vii. Advanced Analytical Methodologies for 7 but 2 Ynyl 3 Methylpurine 2,6 Dione and Its Derivatives

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 7-But-2-ynyl-3-methylpurine-2,6-dione. In synthetic processes, HPLC is used to monitor the reaction progress and to determine the purity of the final intermediate product. For instance, in one synthetic route, the purity of 7-but-2-ynyl-3-methyl-3,7-dihydro-purine-2,6-dione was determined to be between 97.0% and 97.6% by HPLC analysis. google.com This technique separates the target compound from unreacted starting materials, by-products, and other process-related impurities.

When coupled with Mass Spectrometry (LC-MS), the analytical power is significantly enhanced. LC-MS allows for the quantification of the compound and its impurities while simultaneously providing mass information for peak identification. This is particularly valuable in the development of pharmaceuticals, where even trace-level impurities must be identified and quantified. The use of reference standards for related nitrosamine (B1359907) derivatives is essential for method development and validation in this context. veeprho.com

Table 1: Typical HPLC Parameters for Analysis of Purine (B94841) Derivatives

Parameter Typical Setting Purpose
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water/Buffer Elution of compounds with varying polarities.
Flow Rate 1.0 mL/min Ensures optimal separation and peak shape.
Detection UV at a specific wavelength (e.g., 254 nm or 295 nm) Detection and quantification of the purine chromophore.

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Ensures reproducibility of retention times. |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques used to confirm the molecular structure of this compound and its derivatives.

NMR Spectroscopy : ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, ¹H-NMR would confirm the presence and connectivity of the methyl protons of the butynyl group, the methylene (B1212753) protons adjacent to the nitrogen, the N-methyl protons, and the proton on the purine ring. ¹³C-NMR would verify the presence of the correct number of carbon atoms, including the distinct signals for the alkyne carbons, carbonyl carbons of the dione (B5365651) structure, and the carbons of the purine core. These techniques were instrumental in characterizing various impurities of Linagliptin, a major derivative. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a related derivative, for example, showed characteristic absorption bands for N-H and O-H stretching, which are crucial for identifying specific structural features. mdpi.com For this compound, one would expect to observe characteristic stretching vibrations for the carbonyl groups (C=O) of the dione, the carbon-carbon triple bond (C≡C) of the butynyl group, and various C-N and C-H bonds within the structure.

Table 2: Expected Spectroscopic Data for Structural Confirmation

Technique Expected Observation Structural Feature Confirmed
¹H-NMR Signals for CH₃ (butynyl), CH₂ (butynyl), N-CH₃, and C-H (purine) Presence and environment of all protons.
¹³C-NMR Signals for C≡C, C=O, aromatic/heterocyclic carbons, and alkyl carbons Complete carbon skeleton of the molecule.

| IR Spectroscopy | Absorption bands around 1650-1750 cm⁻¹ and ~2200 cm⁻¹ | Presence of carbonyl (C=O) and alkyne (C≡C) functional groups. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₁₀H₁₀N₄O₂ and a molecular weight of approximately 218.22 g/mol . pharmaffiliates.comopulentpharma.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule and its impurities, as demonstrated in the analysis of related Linagliptin impurities. mdpi.com Analysis of the fragmentation pattern in the mass spectrum gives further structural information, as specific fragments are formed through predictable cleavage pathways, such as the loss of the butynyl side chain.

Table 3: Molecular Weight and Compositional Data

Property Value Source
Molecular Formula C₁₀H₁₀N₄O₂ pharmaffiliates.comopulentpharma.com
Molecular Weight 218.22 g/mol pharmaffiliates.com

| Monoisotopic Mass | 218.080376 Da | Calculated |

Chiral Separation Techniques for Enantiomeric Purity Assessment

While this compound itself is an achiral molecule, it is a crucial intermediate in the synthesis of chiral drugs like Linagliptin, which is specifically the (R)-enantiomer. nih.govnih.gov Therefore, the enantiomeric purity of subsequent intermediates and the final active pharmaceutical ingredient is of critical importance.

Chiral separation techniques, predominantly chiral HPLC, are employed to separate enantiomers and determine the enantiomeric excess (e.e.) of the desired product. These methods use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Developing such methods is essential to ensure that the final drug product contains only the desired enantiomer, as the other may be inactive or cause unwanted side effects. The synthesis of Linagliptin, for example, involves chiral intermediates like (R)-3-aminopiperidine, whose enantiomeric purity must be strictly controlled. mdpi.com

Chromatographic Method Development and Validation

For any analytical method to be used in a regulated pharmaceutical environment, it must be properly developed and validated. This ensures the method is reliable, reproducible, and suitable for its intended purpose. The validation of an analytical method for this compound or its derivatives would follow international guidelines (e.g., ICH, AOAC). veeprho.commdpi.com

The development process involves optimizing chromatographic conditions (e.g., mobile phase composition, column type, flow rate) to achieve adequate separation of the main compound from all potential impurities. The subsequent validation process verifies the method's performance characteristics. mdpi.com

Table 4: Key Parameters for Analytical Method Validation

Validation Parameter Description Purpose
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. To ensure the signal measured is only from the target compound. mdpi.com
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. To establish a range over which the assay is accurate. mdpi.com
Accuracy The closeness of test results to the true value. Often determined by recovery studies. To determine the systematic error of the method. mdpi.com
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. Includes repeatability and intermediate precision. To measure the random error and reproducibility of the method. mdpi.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. To define the sensitivity of the method for trace impurities. mdpi.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. To define the lowest level at which the compound can be accurately measured. mdpi.com

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | To ensure the method is reliable under normal usage. |

Viii. Future Research Trajectories and Academic Perspectives on 7 but 2 Ynyl 3 Methylpurine 2,6 Dione Derived Compounds

Exploration of Underexplored Biological Targets for Therapeutic Intervention

The therapeutic potential of the 7-but-2-ynyl-3-methylpurine-2,6-dione scaffold is not limited to DPP-4 inhibition. The broader family of methylxanthines, from which this scaffold is derived, exhibits a wide range of pharmacological activities, primarily through the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. nih.govdrugs.comnih.gov These activities are central to their use in treating respiratory diseases like asthma and COPD. drugs.com

Future research will likely focus on systematically modifying the this compound core to selectively target other enzymes and receptors implicated in various pathologies. The xanthine (B1682287) core is a privileged structure known to interact with numerous biological targets. researchgate.net For instance, strategic modifications of the purine-2,6-dione (B11924001) skeleton have yielded potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease, and ligands for serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7), which are crucial in the treatment of psychiatric disorders like anxiety and depression. nih.govnih.govresearchgate.net

The exploration of these alternative targets could lead to the development of novel drug candidates for neurodegenerative diseases, inflammatory conditions, and various cancers, leveraging the favorable pharmacokinetic properties often associated with the xanthine scaffold.

Derivative ClassPotential Biological TargetTherapeutic Area
Acetylcholinesterase (AChE) InhibitorsAcetylcholinesteraseAlzheimer's Disease
Serotonin Receptor Ligands5-HT1A, 5-HT2A, 5-HT7 ReceptorsDepression, Anxiety
Adenosine Receptor AntagonistsA1, A2A, A2B, A3 ReceptorsNeurodegenerative Diseases, Inflammation
Phosphodiesterase (PDE) InhibitorsVarious PDE IsoformsCOPD, Cardiovascular Diseases

Development of Multi-Target Directed Ligands and Polypharmacology Approaches

The complexity of chronic diseases such as neurodegenerative disorders and cancer often involves multiple pathological pathways, making single-target drugs only partially effective. The development of multi-target-directed ligands (MTDLs)—single molecules designed to engage two or more biological targets simultaneously—is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov

The this compound scaffold is an ideal starting point for designing MTDLs. Researchers have successfully created hybrid molecules based on the xanthine core that exhibit dual activity. For example, novel ligands combining A2A adenosine receptor antagonism with monoamine oxidase B (MAO-B) inhibition have been developed for potential use in Parkinson's disease. ebi.ac.uk Another approach has been the creation of xanthine-dopamine hybrids that act as MAO-B inhibitors, A2A adenosine receptor antagonists, and phosphodiesterase inhibitors. nih.gov

Future work could involve integrating the known DPP-4 inhibitory pharmacophore of Linagliptin with moieties that target other pathways relevant to diabetic complications, such as inflammation or oxidative stress. This polypharmacological approach could lead to more holistic treatments for complex metabolic diseases. nih.gov

MTDL ExampleBiological TargetsPotential Indication
Annelated Xanthine DerivativesA2A Adenosine Receptor, MAO-BParkinson's Disease ebi.ac.uk
Xanthine-Dopamine HybridsMAO-B, A2A Adenosine Receptor, PDE4/10Neurodegenerative Diseases nih.gov
Bis-nor-meptazinol DerivativesAcetylcholinesterase (AChE) CAS & PASAlzheimer's Disease nih.gov

Application of Artificial Intelligence and Machine Learning in Scaffold-Based Drug Discovery

Modern drug discovery is increasingly driven by artificial intelligence (AI) and machine learning (ML), which can significantly accelerate the identification and optimization of new drug candidates. mednexus.orgmdpi.com These computational tools can be powerfully applied to the this compound scaffold.

ML algorithms, particularly deep learning and neural networks, can analyze vast datasets to build predictive models for structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). nih.gov These models can screen virtual libraries of novel derivatives of the core scaffold to predict their binding affinity for various targets, as well as their pharmacokinetic and toxicity profiles (ADME/T), before committing to costly and time-consuming chemical synthesis. mednexus.orgnih.gov

Advanced Synthetic Technologies and Continuous Flow Chemistry for Scale-up

The translation of a promising drug candidate from the laboratory to clinical use requires a robust, scalable, and safe manufacturing process. While traditional batch synthesis methods for purine (B94841) derivatives, such as the Traube synthesis, are well-established, they can be inefficient and hazardous when scaled up. pharmaguideline.com

Continuous flow chemistry offers a transformative alternative to batch processing. scitube.io In a flow system, reactants are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. mdpi.commit.edu This technology offers several advantages for the synthesis of this compound derivatives:

Enhanced Safety: Small reaction volumes minimize the risks associated with hazardous reagents or exothermic reactions. scitube.io

Improved Efficiency and Yield: Precise control and rapid optimization lead to higher yields and purity. mdpi.com

Scalability: Production can be easily scaled by running the system for longer periods. scitube.io

Sustainability: Reduced solvent waste and energy consumption contribute to a greener chemical process. scitube.io

The integration of flow chemistry with other modern technologies, such as photochemical or electrochemical methods, could unlock novel synthetic pathways for modifying the purine scaffold, further expanding its chemical diversity. rsc.org

Design and Synthesis of Prodrugs and Targeted Delivery Systems

Optimizing the delivery of a drug to its site of action while minimizing off-target effects is a central challenge in pharmacology. For derivatives of this compound, future research will likely involve the design of prodrugs and the use of advanced targeted delivery systems.

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy can be used to improve a drug's solubility, membrane permeability, or pharmacokinetic profile. For the xanthine scaffold, a prodrug could be created by attaching a cleavable chemical group to the purine ring, which is then removed by enzymes at the target site to release the active compound.

Targeted delivery systems aim to concentrate a therapeutic agent in a specific tissue or cell type. Advanced systems like lipid nanoparticles (LNPs) can encapsulate drug molecules, protecting them from degradation in the bloodstream and facilitating their delivery to specific organs or across biological barriers. cmu.edu This approach would be particularly valuable for delivering xanthine-based drugs to the central nervous system for treating neurodegenerative diseases or for targeting tumors in oncology. cmu.edu

Novel Applications in Chemical Biology Probes and Tools

Beyond their therapeutic potential, derivatives of this compound can be developed into powerful chemical biology probes to investigate complex biological processes. The terminal alkyne of the butynyl group at the N7 position is a particularly valuable chemical handle.

This alkyne functionality allows for the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach various reporter tags to the molecule. nih.gov These tags can include:

Fluorophores: For visualizing the subcellular localization of the drug and its target protein using advanced microscopy techniques.

Biotin: For affinity purification, allowing researchers to pull down the drug's target protein from cell lysates and identify it via mass spectrometry.

Photo-crosslinkers: To permanently link the drug to its target upon UV irradiation, enabling the precise identification of binding sites.

The development of such probes derived from the this compound scaffold would provide invaluable tools for target validation, mechanism of action studies, and the broader exploration of purinergic signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-But-2-ynyl-3-methylpurine-2,6-dione
Reactant of Route 2
7-But-2-ynyl-3-methylpurine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.